2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine is a fluorinated aromatic amine with the molecular formula C8H6F4N2O2 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which impart unique chemical properties. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorinated aromatic precursor followed by amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitroso group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro or fluoro groups are replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can interact with enzymes, receptors, or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine can be compared with other fluorinated aromatic amines, such as:
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Similar in structure but with a ketone group instead of an amine.
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: Contains a pyridine ring instead of a benzene ring.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-3-nitrophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O2/c9-6-4(7(13)8(10,11)12)2-1-3-5(6)14(15)16/h1-3,7H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLHJLOAZCLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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